molecular formula C12H22ClN B000507 Memantine hydrochloride CAS No. 41100-52-1

Memantine hydrochloride

Cat. No. B000507
CAS RN: 41100-52-1
M. Wt: 215.76 g/mol
InChI Key: LDDHMLJTFXJGPI-VXMZOEJHSA-N
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Patent
US09278967B2

Procedure details

In a manner similar to the preparation of the compound of formula DC in Example 13, the compound of formula SA was prepared except that the compound of formula EC was used in place of the compound of formula DB and memantine hydrochloride (i.e., the hydrochloride of 1-amine-3,5-dimethyl-adamantane, Sigma-Aldrich) was used in place of 1-adamantylamine (yield 5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-amine-3,5-dimethyl-adamantane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
5%

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:11][C:9]3([NH2:12])[CH2:10][CH:4]([CH2:5][C:6](C)([CH2:8]3)[CH2:7]1)[CH2:3]2.Cl.Cl>>[C:9]12([NH2:12])[CH2:10][CH:4]3[CH2:3][CH:2]([CH2:7][CH:6]([CH2:5]3)[CH2:8]1)[CH2:11]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
1-amine-3,5-dimethyl-adamantane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to the preparation of the compound of formula DC in Example 13
CUSTOM
Type
CUSTOM
Details
the compound of formula SA was prepared except that the compound of formula EC

Outcomes

Product
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.